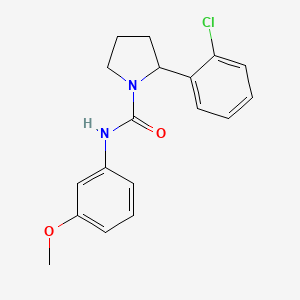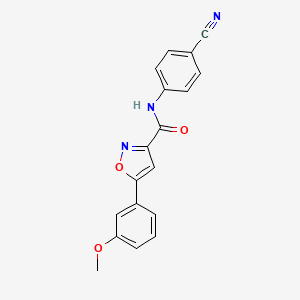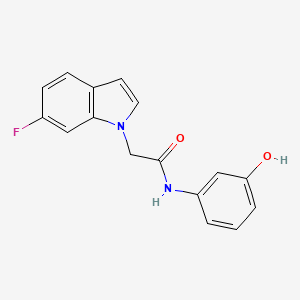
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
Overview
Description
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP is a potent inhibitor of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to have a positive effect on the brain's reward system, which is thought to play a key role in addiction.
Mechanism of Action
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide works by inhibiting HDAC, which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to increase the expression of genes involved in the brain's reward system, which is thought to play a key role in addiction. By increasing the expression of these genes, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide may help to reduce drug-seeking behavior and relapse in individuals with addiction.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to increase the expression of genes involved in the brain's reward system, including the dopamine D2 receptor and the mu-opioid receptor. 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to reduce the expression of genes involved in stress and anxiety, such as the corticotropin-releasing factor (CRF) gene. These effects may contribute to 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide's potential therapeutic use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the potential use of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more selective HDAC inhibitors that may have fewer side effects than 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, there is ongoing research on the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide and other HDAC inhibitors, which may lead to a better understanding of the role of HDAC in addiction and other neurological disorders.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in humans. One study found that 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide reduced cocaine craving and improved cognitive function in cocaine-dependent individuals.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-14-7-4-6-13(12-14)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXCPKIMLDBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1-piperazinecarboxylate](/img/structure/B4461264.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461268.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)

![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)

![3-(4-fluorophenyl)-2-methyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461345.png)
![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)